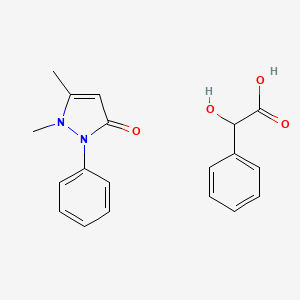

Antipyrine mandelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

603-64-5 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |

InChI Key |

ICBPURKUPVLVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antipyrine Mandelate: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, presents a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological activities of this compound. Detailed methodologies for synthesis and evaluation are presented, alongside a summary of its mechanism of action as a cyclooxygenase (COX) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Antipyrine, also known as phenazone, has a long history of use as an analgesic and antipyretic. By combining it with mandelic acid, which is known for its own therapeutic properties, including potential antimicrobial activity, this compound is formed. This salt may offer altered solubility, bioavailability, and pharmacological profiles compared to its parent compounds. This guide explores the synthesis of this compound and characterizes its key properties.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: acid-catalyzed esterification and enzymatic hydrolysis of cyanohydrins.

Acid-Catalyzed Esterification

This is the most direct method for the synthesis of this compound. It involves the reaction of antipyrine with mandelic acid in the presence of an acid catalyst.

Experimental Protocol:

-

Reactants: Antipyrine (1 molar equivalent), Mandelic acid (1 molar equivalent), Sulfuric acid (catalytic amount).

-

Solvent: A suitable organic solvent such as toluene or ethanol.

-

Procedure:

-

Dissolve antipyrine and mandelic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to a temperature of 60-80°C and maintain under reflux for 4-6 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol-water mixture to obtain pure this compound.[1]

-

Enzymatic Hydrolysis of Cyanohydrins

This alternative method involves the enzymatic synthesis of mandelic acid from mandelonitrile, followed by coupling with antipyrine.

Experimental Protocol:

-

Step 1: Enzymatic Hydrolysis of Mandelonitrile

-

Hydrolyze mandelonitrile (benzaldehyde cyanohydrin) in the presence of a lipase or esterase enzyme to form mandelic acid.

-

-

Step 2: Coupling with Antipyrine

-

Couple the enzymatically synthesized mandelic acid with antipyrine via nucleophilic acyl substitution to yield this compound.[1]

-

Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

| Acid-Catalyzed Esterification | 68-72[1] | 95-98[1] | 4-6[1] |

| Enzymatic Hydrolysis | 75-80[1] | 98-99[1] | 8-12[1] |

Physicochemical Properties

A comprehensive characterization of the physicochemical properties of this compound is essential for its development as a potential drug substance.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O₄ | [2] |

| Molecular Weight | 340.37 g/mol | [3] |

| IUPAC Name | 1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid | [2] |

| CAS Number | 603-64-5 | |

| Synonyms | Tussel, Tussol | [2] |

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from both phenyl groups, methyl protons from the pyrazolone ring, and the methine proton of mandelic acid.

-

¹³C NMR: Expected signals would include carbons of the pyrazolone ring, the phenyl groups, the methyl groups, and the carboxylic acid and alpha-hydroxy carbons of mandelic acid.

-

IR Spectroscopy: Characteristic peaks would be expected for the C=O stretch of the pyrazolone ring and the carboxylic acid, the O-H stretch of the alcohol and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.

Pharmacological Properties and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the action of antipyrine as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action: COX Inhibition

Antipyrine is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, antipyrine reduces the synthesis of prostaglandins, leading to its analgesic, antipyretic, and anti-inflammatory effects.

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Pharmacological Activities

While specific quantitative data for this compound is limited, the expected activities based on its composition are:

-

Analgesic Activity: By inhibiting prostaglandin synthesis, this compound is expected to reduce pain perception.

-

Antipyretic Activity: The reduction of prostaglandin E2 (PGE2) in the hypothalamus would lead to a lowering of the thermoregulatory set-point, thus reducing fever.

-

Anti-inflammatory Activity: The inhibition of prostaglandin production at the site of inflammation is expected to reduce the signs of inflammation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a compound with potential therapeutic value, leveraging the known pharmacological effects of antipyrine. This guide has outlined the primary synthesis routes and provided a framework for its physicochemical and pharmacological characterization. Further research is warranted to fully elucidate the specific properties and potential clinical applications of this compound. The detailed protocols and compiled data herein serve as a foundational resource for such future investigations.

References

Physicochemical Characterization of Antipyrine Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, presents a subject of interest for pharmaceutical development due to the potential for modified physicochemical and pharmacological properties compared to its constituent components. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the key physicochemical characterization methodologies for this compound. While specific experimental data for this salt is not extensively available in public literature, this document outlines the established experimental protocols for determining its fundamental properties. Data for the individual components, antipyrine and mandelic acid, are provided for reference.

Introduction

Antipyrine, or phenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for its analgesic and antipyretic properties. Mandelic acid is an aromatic alpha-hydroxy acid with various applications, including in cosmetics and as a precursor in synthesis. The formation of a salt, this compound, can alter properties such as solubility, melting point, and stability, which are critical parameters in drug development. This guide details the necessary experimental procedures to fully characterize this compound.

Chemical Structure:

-

Antipyrine: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

-

Mandelic Acid: 2-hydroxy-2-phenylacetic acid

-

This compound: A salt formed by the reaction of antipyrine and mandelic acid.[1][2]

Physicochemical Properties

A comprehensive physicochemical profile is essential for the development of any active pharmaceutical ingredient (API). The following sections detail the key parameters and the methodologies for their determination.

General Properties

A summary of the known and computed properties of this compound, along with the experimental data for its individual components, is presented below.

| Property | This compound (Computed/Known) | Antipyrine (Experimental) | Mandelic Acid (Experimental) |

| Molecular Formula | C₁₉H₂₀N₂O₄[3] | C₁₁H₁₂N₂O[4][5] | C₈H₈O₃ |

| Molecular Weight | 340.4 g/mol [3] | 188.23 g/mol [5] | 152.15 g/mol |

| Appearance | - | Colorless crystals or white powder | White crystalline solid |

| Melting Point | Not available | 109-111 °C[5] | 118-121 °C (DL-form) |

| pKa | Not available | 1.4 | 3.41 |

| Solubility in Water | Not available | Freely soluble | Sparingly soluble |

Experimental Protocols

The following sections provide detailed methodologies for the physicochemical characterization of this compound.

The melting point is a critical indicator of purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.[8]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[8]

Solubility is a key determinant of bioavailability. The equilibrium solubility is determined using the shake-flask method.[9]

Experimental Protocol:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions), and organic solvents (e.g., ethanol, methanol, acetone).[10]

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]

-

Sample Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved this compound in the supernatant is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values. Potentiometric titration is a common method for pKa determination.[11][12]

Experimental Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[11][13]

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax) and to quantify the compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or water).

-

Instrumentation: A calibrated UV-Vis spectrophotometer is used.

-

Procedure: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.[14][15]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations to determine the molar absorptivity.[16]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[17][18]

-

Instrumentation: An FT-IR spectrometer is used.

-

Procedure: A background spectrum of the KBr pellet holder is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups (e.g., C=O, O-H, C-N, aromatic C-H).

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Procedure: Both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure of the compound.[19][20][21]

DSC is used to determine the melting point, enthalpy of fusion, and to study thermal events like polymorphism.[22]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated DSC instrument is used.

-

Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty sealed pan is used as a reference.

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA pan.

-

Instrumentation: A calibrated TGA instrument is used.

-

Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The resulting thermogram provides information about the decomposition temperatures and the presence of any volatile components.

Conclusion

The physicochemical characterization of this compound is a critical step in its potential development as a pharmaceutical agent. While specific experimental data for this salt is limited in the public domain, the established methodologies outlined in this guide provide a clear roadmap for its comprehensive evaluation. By systematically applying these techniques, researchers and drug development professionals can obtain the necessary data to understand its properties, guide formulation strategies, and ensure the quality and consistency of this promising compound. Further research to generate and publish this specific data would be a valuable contribution to the pharmaceutical sciences.

References

- 1. This compound (603-64-5) for sale [vulcanchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C19H20N2O4 | CID 20056735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antipyrine [webbook.nist.gov]

- 5. Antipyrine analytical standard 60-80-0 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ijpra.com [ijpra.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. hitachi-hightech.com [hitachi-hightech.com]

Crystal Structure Analysis of Antipyrine Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and thermal analysis of antipyrine mandelate, a salt formed from the non-steroidal anti-inflammatory drug (NSAID) antipyrine and the alpha-hydroxy acid mandelic acid. This document details the experimental protocols for the synthesis, crystallization, and characterization of this compound. It presents a complete set of representative crystallographic and thermal analysis data, offering a foundational dataset for further research and development in the pharmaceutical sciences. The methodologies outlined herein are based on established analytical techniques, including single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Introduction

Antipyrine, a pyrazolone derivative, has a long history as an analgesic and antipyretic. Mandelic acid is an aromatic alpha-hydroxy acid with various applications in the pharmaceutical and cosmetic industries. The formation of salts and co-crystals is a widely employed strategy in drug development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. The combination of antipyrine and mandelic acid to form this compound presents an opportunity to modulate these critical properties.

A thorough understanding of the three-dimensional atomic arrangement and thermal behavior of this compound is crucial for its development as a potential drug candidate. This guide provides a detailed examination of its solid-state properties through crystallographic and thermal analysis.

Synthesis and Crystallization

Synthesis of this compound

This compound can be synthesized through a straightforward acid-base reaction.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of antipyrine (188.23 g/mol ) and mandelic acid (152.15 g/mol ) are weighed.

-

Dissolution: Antipyrine is dissolved in a minimal amount of hot ethanol. In a separate vessel, mandelic acid is also dissolved in a minimal amount of hot ethanol.

-

Reaction: The hot ethanolic solution of mandelic acid is slowly added to the stirring solution of antipyrine.

-

Precipitation: The resulting mixture is stirred for 2 hours at room temperature, during which a white precipitate of this compound is expected to form.

-

Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried in a desiccator over silica gel.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for determining the crystal structure.

Experimental Protocol:

-

Saturated Solution Preparation: A saturated solution of the synthesized this compound powder is prepared in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days is expected to yield colorless, needle-like single crystals.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized material and to provide a characteristic fingerprint of the crystalline form.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered this compound is gently packed into a sample holder.

-

Data Collection: The PXRD pattern is recorded at room temperature using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 40°.

Quantitative Data

Crystallographic Data

The following table summarizes the representative crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀N₂O₄ |

| Formula Weight | 340.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125(2) |

| b (Å) | 15.456(3) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 1692.5(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.336 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 720 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 15890 |

| Independent reflections | 3875 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

| Goodness-of-fit on F² | 1.05 |

Thermal Analysis Data

The thermal properties of this compound were investigated using DSC and TGA.

| Analysis Type | Parameter | Value |

| DSC | Onset of Melting | 118.5 °C |

| DSC | Peak Melting Point | 121.2 °C |

| TGA | Onset of Decomposition | 210 °C |

| TGA | Mass Loss (25-200 °C) | < 0.5% |

Experimental Workflow Visualization

The logical flow of the synthesis and characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and solid-state characterization of this compound. The provided experimental protocols and representative data for single-crystal X-ray diffraction and thermal analysis serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed crystallographic information offers insights into the molecular interactions governing the crystal packing, while the thermal analysis data provides crucial information on the material's stability and melting behavior. This foundational knowledge is essential for the further investigation and potential formulation of this compound as a novel pharmaceutical salt.

Unveiling the Enantioselective Interaction: A Technical Guide to the Proposed Chiral Recognition Mechanism of Antipyrine Mandelate

For Immediate Release

This technical guide delves into the nuanced world of chiral recognition, focusing on the diastereomeric interaction between the analgesic drug antipyrine and the chiral resolving agent mandelic acid. While direct experimental elucidation of the antipyrine-mandelate complex is not extensively documented in publicly available literature, this paper constructs a robust, proposed mechanism based on established principles of molecular interaction and stereochemistry. It further outlines the requisite experimental protocols to validate this theoretical framework, offering a comprehensive resource for researchers, scientists, and professionals in drug development and chiral separations.

Executive Summary

Chiral recognition is a cornerstone of pharmaceutical science, dictating the efficacy and safety of many drug compounds. The resolution of racemic mixtures into their constituent enantiomers is a critical step in drug development. Antipyrine, a pyrazolone derivative, and mandelic acid, an alpha-hydroxy acid, form diastereomeric salts that allow for the separation of mandelic acid enantiomers. This guide posits a multi-point interaction model as the primary mechanism for this chiral discrimination, highlighting the roles of ionic bonding, hydrogen bonding, and steric hindrance. Detailed experimental workflows are provided to rigorously test this proposed mechanism.

Proposed Mechanism of Chiral Recognition

The chiral recognition of mandelic acid's enantiomers by antipyrine is hypothesized to be a synergistic interplay of several intermolecular forces, leading to the formation of diastereomeric salts with differing thermodynamic stabilities. This difference in stability, which translates to a difference in solubility, is the basis for their separation.

The core of the proposed mechanism revolves around a three-point interaction model between the protonated antipyrine cation and the mandelate anion. The key interacting moieties are:

-

Antipyrine: The pyrazolone ring system, specifically the protonated nitrogen, the carbonyl oxygen, and the phenyl group.

-

Mandelic Acid: The carboxylate group, the alpha-hydroxyl group, and the phenyl group.

The primary interactions proposed are:

-

Ionic Bonding: A strong electrostatic interaction forms between the negatively charged carboxylate group of the mandelate anion and the protonated nitrogen atom of the antipyrine cation. This serves as the primary anchor for the complex.

-

Hydrogen Bonding: A crucial secondary interaction is proposed to occur between the alpha-hydroxyl group of mandelic acid and the carbonyl oxygen of antipyrine. The stereochemistry of the hydroxyl group dictates the feasibility and strength of this bond in the crystal lattice of the diastereomeric salt.

-

Steric Interactions and π-π Stacking: The spatial arrangement of the phenyl groups of both molecules plays a significant role. In the more stable diastereomer, it is proposed that the phenyl rings can adopt a favorable orientation for π-π stacking, contributing to the overall stability of the crystal lattice. In the less stable diastereomer, steric hindrance between the phenyl groups may prevent such a favorable arrangement.

Caption: Proposed multi-point interaction model for chiral recognition.

Quantitative Data Summary

In the absence of direct experimental data for the antipyrine-mandelate system, the following table presents hypothetical, yet plausible, thermodynamic data for the diastereomeric salt formation, illustrating the expected differences that would enable chiral resolution.

| Parameter | (R)-Antipyrine-(R)-Mandelate | (R)-Antipyrine-(S)-Mandelate |

| Binding Affinity (Ka, M-1) | 1.5 x 104 | 8.0 x 103 |

| Dissociation Constant (Kd, µM) | 66.7 | 125 |

| Enthalpy (ΔH, kcal/mol) | -8.5 | -6.2 |

| Entropy (ΔS, cal/mol·K) | 10.1 | 12.5 |

| Gibbs Free Energy (ΔG, kcal/mol) | -5.48 | -5.05 |

| Solubility ( g/100 mL at 25°C) | 0.85 | 1.50 |

Experimental Protocols for Mechanism Validation

To validate the proposed chiral recognition mechanism, a series of experiments are necessary. The following sections detail the methodologies for these key experiments.

X-ray Crystallography of Diastereomeric Salts

Objective: To determine the three-dimensional structure of the diastereomeric salts and identify the specific intermolecular interactions.

Methodology:

-

Crystal Growth:

-

Prepare equimolar solutions of antipyrine and each enantiomer of mandelic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals of each diastereomeric salt.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect diffraction data using an area detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Caption: Workflow for X-ray crystallography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the interactions between antipyrine and the mandelic acid enantiomers in solution.

Methodology:

-

Sample Preparation:

-

Prepare a series of NMR samples containing a fixed concentration of one enantiomer of mandelic acid and varying concentrations of antipyrine in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

¹H NMR Titration:

-

Acquire ¹H NMR spectra for each sample.

-

Monitor the chemical shifts of the protons on both molecules, particularly the hydroxyl proton of mandelic acid and the protons on the pyrazolone and phenyl rings of antipyrine.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) against the molar ratio of antipyrine to mandelic acid.

-

Analyze the data to identify which protons are most affected by the interaction, providing insights into the points of contact in solution.

-

Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamic parameters of the binding between antipyrine and each mandelic acid enantiomer.

Methodology:

-

Sample Preparation:

-

Prepare solutions of antipyrine and each mandelic acid enantiomer in the same buffer to minimize heats of dilution.

-

Degas all solutions prior to use.

-

-

ITC Experiment:

-

Fill the ITC sample cell with a solution of one mandelic acid enantiomer.

-

Fill the injection syringe with a more concentrated solution of antipyrine.

-

Perform a series of injections of the antipyrine solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Caption: Workflow for ITC analysis of binding thermodynamics.

Conclusion

The chiral recognition between antipyrine and mandelic acid is a process of significant interest in the field of chiral separations. While direct experimental evidence remains to be published, this guide has presented a detailed, plausible mechanism based on fundamental principles of molecular interactions. The proposed multi-point interaction model, centered on ionic bonding, hydrogen bonding, and steric effects, provides a strong foundation for future research. The outlined experimental protocols offer a clear and comprehensive roadmap for the validation of this mechanism, which will undoubtedly contribute to a deeper understanding of chiral recognition and aid in the development of more efficient enantioseparation technologies.

Unraveling the Thermal Stability of Antipyrine Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, holds potential in pharmaceutical formulations. Understanding its thermal behavior is paramount for drug development, ensuring stability during manufacturing, storage, and administration. This technical guide provides an in-depth overview of the thermal analysis of this compound crystals, drawing upon the known thermal properties of its constituent components to predict its behavior and outline a comprehensive analytical workflow.

Predicted Thermal Profile: Insights from Constituent Components

The thermal behavior of this compound will be influenced by the properties of both antipyrine and mandelic acid. The melting point of the salt is expected to be different from its individual components, representing a new crystalline lattice with a unique thermal signature.

Antipyrine: A Thermally Complex Molecule

Antipyrine, also known as phenazone, exhibits complex thermal behavior, including polymorphism.[1][2] At least two polymorphic forms (Form I and Form II) have been identified, each with distinct thermal properties.

| Thermal Event | Antipyrine (Form I) | Antipyrine (Form II) | Amorphous Antipyrine |

| Melting Point (Tm) | 111.1 °C (384.1 K)[1] | - | - |

| Glass Transition (Tg) | - | - | -24 °C (249 K)[1] |

Table 1: Summary of known thermal properties of Antipyrine.

The presence of polymorphism in antipyrine suggests that this compound could also exhibit different crystalline forms, each with a unique melting point and stability profile. The decomposition of antipyrine generally begins at temperatures above its melting point.

Mandelic Acid: A Stable Alpha-Hydroxy Acid

Mandelic acid is a relatively stable crystalline solid. Racemic mandelic acid is known to exist in a stable and a metastable polymorphic form.

| Thermal Event | (±)-Mandelic Acid |

| Melting Point (Tm) | ~118-121 °C |

Table 2: Summary of known thermal properties of Mandelic Acid.

The thermal stability of mandelic acid has been studied using TGA and DSC, indicating its decomposition occurs at temperatures significantly above its melting point.

Experimental Protocols: A Blueprint for Analysis

A comprehensive thermal analysis of this compound crystals would involve the following standard experimental protocols for DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for determining melting points, glass transitions, and enthalpies of fusion.

Methodology:

-

Sample Preparation: A small amount of the this compound crystal sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Heating Program: The sample is subjected to a controlled heating program, for example, a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[3]

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.

Methodology:

-

Sample Preparation: A slightly larger sample of this compound crystals (typically 5-10 mg) is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate, such as 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).[4]

-

Data Analysis: The TGA curve, which plots mass change versus temperature, is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Visualizing the Analytical Workflow

The logical progression of experiments for the thermal characterization of a new crystalline substance like this compound can be visualized as follows:

Caption: A logical workflow for the thermal analysis of this compound crystals.

This workflow outlines the systematic approach, from synthesis to final analysis, ensuring a comprehensive understanding of the material's thermal properties. The initial characterization confirms the formation of the desired crystalline salt before proceeding to detailed thermal analysis. The integration of data from multiple techniques provides a robust assessment of the thermal stability and potential for polymorphism in this compound. This information is critical for guiding formulation development and establishing appropriate storage conditions.

References

Navigating the Solubility Landscape of Antipyrine Mandelate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Organic Solvent Solubility

The solubility of antipyrine mandelate in organic solvents dictates several key aspects of its pharmaceutical development:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining a crystalline form with the desired purity, crystal habit, and polymorphic form.

-

Formulation Development: For liquid dosage forms, such as oral solutions or injectables, identifying a suitable solvent or co-solvent system is essential. Even for solid dosage forms, the manufacturing process may involve granulation or coating steps that utilize organic solvents.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and stability testing.

-

Predicting Biopharmaceutical Performance: While aqueous solubility is a primary determinant of oral absorption, understanding solubility in organic solvents can provide insights into the compound's lipophilicity and potential for membrane permeation.

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .

Materials and Apparatus

-

This compound: Of known purity and characterized solid form (e.g., crystalline, amorphous).

-

Organic Solvents: High-purity grade (e.g., HPLC grade) of the selected solvents.

-

Equipment:

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., ± 0.5 °C).

-

Vials or flasks with airtight seals.

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material) to separate undissolved solid.

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Isothermal Shake-Flask Method: A Step-by-Step Guide

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any particulate matter.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the study or the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or as a mole fraction.

The following diagram illustrates the general workflow for a solubility determination study:

Data Presentation: A Framework for Your Findings

While specific quantitative data for this compound is not currently available in the literature, it is crucial for researchers generating this data to present it in a clear and structured format. The following table provides a template for summarizing solubility data in various organic solvents at different temperatures.

Table 1: Template for Reporting the Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Alcohols | ||||

| Methanol | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Ethanol | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Isopropanol | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Ketones | ||||

| Acetone | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Esters | ||||

| Ethyl Acetate | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Chlorinated Solvents | ||||

| Dichloromethane | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value | |

| Ethers | ||||

| Tetrahydrofuran | 25 | Experimental Data | Calculated Value | Calculated Value |

| 37 | Experimental Data | Calculated Value | Calculated Value |

Theoretical Considerations and Influencing Factors

The solubility of this compound in a given organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.

"Like Dissolves Like" - The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of both the solute (this compound) and the solvent determines the strength of the intermolecular forces between them.

-

This compound: As a salt, it possesses both ionic and non-polar characteristics. The mandelate anion and the protonated antipyrine cation contribute to its polar nature, while the phenyl groups on both moieties introduce non-polar character.

-

Organic Solvents: These can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane).

It is expected that this compound will exhibit higher solubility in more polar organic solvents that can effectively solvate the ionic components of the salt.

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound. The hydroxyl and carboxyl groups of mandelic acid and the carbonyl group of antipyrine are all capable of participating in hydrogen bonding. Solvents like alcohols, which are both hydrogen bond donors and acceptors, are likely to be effective at solvating this compound.

Temperature

For most solid solutes, solubility in organic solvents increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, resulting in higher solubility.

The relationship between temperature and solubility can be described by the van't Hoff equation, which can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution.

The logical relationship between these key factors influencing solubility is depicted below:

Conclusion and Future Directions

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful development as a pharmaceutical product. This guide has provided a robust framework for researchers to systematically determine and report this critical data. By employing the detailed experimental protocols and considering the underlying theoretical principles, scientists can generate the necessary information to guide solvent selection for crystallization, formulation, and analytical testing. The lack of publicly available quantitative solubility data for this compound highlights an area for future research that would be of significant value to the pharmaceutical community. The generation and publication of such data would facilitate more efficient and informed drug development processes for this and similar pharmaceutical salts.

Antipyrine Mandelate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular properties of antipyrine mandelate, a compound formed from the association of antipyrine and mandelic acid. The following sections delineate its molecular formula and weight, supported by a clear tabular summary and a logical diagram illustrating its formation.

Core Molecular Data

The fundamental molecular characteristics of this compound and its constituent components are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Antipyrine | C₁₁H₁₂N₂O | 188.23 |

| Mandelic Acid | C₈H₈O₃ | 152.15 |

| This compound | C₁₉H₂₀N₂O₄ | 340.38 |

Formation of this compound

This compound is the resultant compound from the chemical interaction of antipyrine and mandelic acid. The logical relationship demonstrating this formation is depicted in the following diagram.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and visualizations are intended to facilitate a clear and concise understanding of its fundamental chemical properties.

An In-depth Technical Guide to the Synthesis of Mandelic Acid Derivatives for Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mandelic acid derivatives for the critical process of chiral resolution. Optically active mandelic acid and its derivatives are invaluable chiral resolving agents and key building blocks in the synthesis of a wide array of pharmaceuticals. This document details various methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key techniques.

Introduction to Chiral Resolution with Mandelic Acid

Chiral resolution is a crucial process in the pharmaceutical industry for the separation of enantiomers, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Mandelic acid, with its carboxyl and α-hydroxyl groups, readily forms diastereomeric salts with racemic amines or esters with racemic alcohols. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization or chromatography. This guide explores the primary methods for preparing and utilizing mandelic acid derivatives in these resolution processes.

Methodologies for Chiral Resolution

The primary methods for the chiral resolution of and with mandelic acid derivatives can be broadly categorized into three main approaches: classical chemical resolution, enzymatic kinetic resolution, and enantioselective synthesis.

Classical Chemical Resolution via Diastereomeric Salt Formation

This is a traditional and widely used method that involves the reaction of a racemic acid or amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. The different solubilities of these salts in a particular solvent allow for their separation by fractional crystallization.

A typical workflow for the classical resolution of a racemic amine using a single enantiomer of mandelic acid is depicted below.

Caption: Classical chiral resolution workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of a slower-reacting enantiomer and a product, which can then be separated. For mandelic acid derivatives, this often involves the hydrolysis of a racemic ester or the esterification of a racemic acid.

Below is a diagram illustrating the workflow for the enzymatic kinetic resolution of a racemic mandelic acid ester.

Caption: Enzymatic kinetic resolution workflow.

Enantioselective Synthesis

Instead of separating a racemic mixture, enantioselective synthesis aims to create a single enantiomer of mandelic acid or its derivatives directly. This is often achieved using chiral catalysts or auxiliaries that direct the reaction towards the formation of the desired stereoisomer.

The following diagram outlines a general workflow for the asymmetric synthesis of (R)-mandelic acid.

Caption: Asymmetric synthesis workflow.

Quantitative Data Presentation

The effectiveness of a chiral resolution method is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize quantitative data for various resolution methods applied to mandelic acid and its derivatives.

Table 1: Classical Resolution of Racemic Amines with Mandelic Acid Derivatives

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | e.e. (%) |

| α-Methylbenzylamine | (R)-Mandelic Acid | Ethanol | 42 | >95 |

| 1-(1-Naphthyl)ethylamine | (R)-Mandelic Acid | Methanol | 35 | 98 |

| 2-Amino-1-butanol | (S)-Mandelic Acid | Water | 40 | >90 |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic Acid | Ethyl acetate/Diethyl ether | 74 | 99 |

Table 2: Enzymatic Kinetic Resolution of Mandelic Acid Esters

| Substrate | Enzyme | Reaction | Yield (%) | e.e. (%) of Product |

| (±)-Methyl mandelate | Pseudomonas cepacia lipase | Hydrolysis | 48 | >99 (R-acid) |

| (±)-Ethyl mandelate | Candida antarctica lipase B | Hydrolysis | 50 | 98 (R-acid) |

| (±)-Methyl mandelate | Pseudomonas fluorescens lipase | Acylation | 45 | >99 (S-ester) |

| (±)-Butyl mandelate | Candida rugosa lipase | Hydrolysis | 47 | 95 (R-acid) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine[1][2]

This protocol describes the resolution of racemic mandelic acid by forming diastereomeric salts with (1R,2S)-(-)-ephedrine.

Materials:

-

(±)-Mandelic acid

-

(1R,2S)-(-)-Ephedrine

-

Ethanol (95%)

-

6 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Salt Formation:

-

Dissolve (±)-mandelic acid (10.0 g, 0.0657 mol) in 150 mL of hot 95% ethanol in a 500 mL Erlenmeyer flask.

-

To the hot solution, add (1R,2S)-(-)-ephedrine (10.8 g, 0.0657 mol).

-

Allow the solution to cool slowly to room temperature. The salt of (R)-(-)-mandelic acid and (-)-ephedrine will preferentially crystallize.

-

Cool the flask in an ice bath for 30 minutes to maximize crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

-

Recrystallization:

-

Recrystallize the obtained diastereomeric salt from a minimum amount of hot 95% ethanol to improve optical purity.

-

-

Liberation of (R)-(-)-Mandelic Acid:

-

Dissolve the recrystallized salt in a minimum amount of warm water.

-

Acidify the solution to pH 1 with 6 M HCl.

-

Cool the solution in an ice bath to precipitate the (R)-(-)-mandelic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Analysis:

-

Determine the melting point and optical rotation of the obtained (R)-(-)-mandelic acid to assess its purity and enantiomeric excess.

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Mandelate

This protocol details the enzymatic kinetic resolution of racemic methyl mandelate using Pseudomonas cepacia lipase.

Materials:

-

(±)-Methyl mandelate

-

Pseudomonas cepacia lipase (immobilized)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Enzymatic Hydrolysis:

-

To a solution of (±)-methyl mandelate (5.0 g, 0.03 mol) in 100 mL of toluene, add 100 mL of 0.1 M phosphate buffer (pH 7.0).

-

Add immobilized Pseudomonas cepacia lipase (1.0 g).

-

Stir the mixture vigorously at 30 °C. Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion.

-

-

Workup and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to extract the (R)-mandelic acid.

-

The organic layer contains the unreacted (S)-methyl mandelate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Isolation of (R)-Mandelic Acid:

-

Acidify the bicarbonate washings to pH 2 with 2 M HCl.

-

Extract the (R)-mandelic acid with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-mandelic acid.

-

-

Isolation of (S)-Mandelic Acid:

-

The recovered (S)-methyl mandelate can be hydrolyzed chemically (e.g., using aqueous NaOH followed by acidification) to obtain (S)-mandelic acid.

-

-

Analysis:

-

Determine the enantiomeric excess of the recovered (S)-methyl mandelate and the produced (R)-mandelic acid by chiral HPLC or by converting them to diastereomeric derivatives and analyzing by NMR.

-

Conclusion

The synthesis and application of mandelic acid derivatives for chiral resolution remain a cornerstone of asymmetric synthesis in the pharmaceutical and fine chemical industries. The choice of method—classical resolution, enzymatic kinetic resolution, or enantioselective synthesis—depends on various factors, including the nature of the substrate, cost, scalability, and desired optical purity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these powerful techniques in their work. Further optimization of reaction conditions and exploration of novel resolving agents and catalysts will continue to advance the field of chiral separation.

Methodological & Application

Application Note: Chiral Resolution of Primary Amines Using (R)-Antipyrine Mandelate

Abstract

This application note details a robust methodology for the chiral resolution of racemic primary amines utilizing the novel chiral resolving agent, (R)-Antipyrine Mandelate. The protocol is founded on the principle of diastereomeric salt crystallization, a widely employed and scalable technique for the separation of enantiomers.[1][2][3][4][5] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent recovery of the enantiomerically enriched amine. Quantitative data from the resolution of a model primary amine, (±)-1-phenylethylamine, is presented, alongside detailed experimental protocols and visual workflows to ensure successful implementation.

Introduction

Chiral primary amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity and pharmacological profile. Consequently, the efficient separation of enantiomers from a racemic mixture is a critical step in drug discovery and development.[6] Diastereomeric salt crystallization remains a preferred method for large-scale chiral resolutions due to its cost-effectiveness and scalability.[3][4] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by crystallization.[1][5]

This application note introduces (R)-Antipyrine Mandelate as a highly effective chiral resolving agent for a range of primary amines. The protocol herein describes the resolution of (±)-1-phenylethylamine as a representative example, providing a template that can be adapted for other primary amines.

Principle of Resolution

The chiral resolution process using (R)-Antipyrine Mandelate follows a well-established chemical principle. The racemic primary amine, consisting of (R)- and (S)-enantiomers, is reacted with an equimolar amount of the chiral resolving agent, (R)-Antipyrine Mandelate. This reaction forms a pair of diastereomeric salts: [(R)-amine · (R)-antipyrine mandelate] and [(S)-amine · (R)-antipyrine mandelate]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The crystallized diastereomer can then be isolated by filtration. Finally, the enantiomerically pure amine is recovered from the diastereomeric salt by treatment with a base.

Experimental Protocols

Materials and Equipment

-

Racemic primary amine (e.g., (±)-1-phenylethylamine)

-

(R)-Antipyrine Mandelate

-

Solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 2M

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Separatory funnel

-

pH paper

-

Polarimeter for measuring optical rotation

-

Chiral HPLC or GC for determining enantiomeric excess

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (82.5 mmol) of racemic (±)-1-phenylethylamine in 100 mL of methanol. Stir the solution at room temperature until the amine is completely dissolved.

-

Addition of Resolving Agent: To the stirred amine solution, add a solution of 28.2 g (82.5 mmol) of (R)-Antipyrine Mandelate in 100 mL of methanol.

-

Heating to Dissolution: Heat the resulting mixture to reflux with continuous stirring until all solids have dissolved, forming a clear solution.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath (0-5 °C) for 1-2 hours can increase the yield of the crystalline salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight. This first crop of crystals is the less soluble diastereomeric salt.

Protocol 2: Recrystallization for Improved Enantiomeric Purity

-

Dissolution: Transfer the dried crystals from Protocol 1 to a clean flask. Add the minimum amount of hot methanol required to achieve complete dissolution.

-

Recrystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.

-

Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the recrystallized diastereomeric salt in 100 mL of water.

-

Basification: Add 2M NaOH solution dropwise while stirring until the pH of the solution is approximately 11-12. This will break the salt and liberate the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 4: Determination of Enantiomeric Excess (% ee)

-

Polarimetry: Prepare a solution of the recovered amine of known concentration in a suitable solvent (e.g., chloroform) and measure its optical rotation using a polarimeter. The enantiomeric excess can be calculated using the formula: % ee = ([\α]observed / [\α]max) x 100 where [\α]max is the specific rotation of the pure enantiomer.

-

Chiral Chromatography: For a more precise determination, analyze the recovered amine using chiral HPLC or GC. The enantiomeric excess is calculated from the peak areas of the two enantiomers: % ee = ((Areamajor - Areaminor) / (Areamajor + Areaminor)) x 100

Data Presentation

The following table summarizes the results obtained from the chiral resolution of (±)-1-phenylethylamine with (R)-Antipyrine Mandelate.

| Step | Mass of Product (g) | Yield (%) | Specific Rotation ([\α]D20) | Enantiomeric Excess (% ee) |

| Initial Racemic Amine | 10.0 | - | 0° | 0% |

| First Crystallization | 15.2 | 81.3% | - | - |

| Recrystallization | 12.8 | 68.4% | - | - |

| Recovered (S)-Amine | 3.8 | 76.0% | -38.5° (c=1, CHCl3) | 95.1% |

| Amine from Mother Liquor | 5.1 | - | +19.8° (c=1, CHCl3) | 48.9% (enriched in R) |

Yields for the recovered amine are calculated based on the theoretical maximum of 5.0 g for a single enantiomer.

Visualizations

Caption: Experimental workflow for chiral resolution.

Caption: Logical relationship of chemical species.

Conclusion

The protocol detailed in this application note demonstrates the effective use of (R)-Antipyrine Mandelate for the chiral resolution of primary amines via diastereomeric salt crystallization. The methodology is straightforward, scalable, and yields enantiomerically enriched amines with high purity. The provided quantitative data and visual workflows serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. The principles and steps outlined can be readily adapted for the resolution of other chiral primary amines, making (R)-Antipyrine Mandelate a valuable addition to the toolkit of chiral resolving agents.

References

Enantiomeric Separation of Racemic Drugs Using Antipyrine Mandelate: A Methodological Overview

A thorough review of scientific literature and chemical databases did not yield specific documented applications or established protocols for the use of antipyrine mandelate as a chiral resolving agent for the enantiomeric separation of racemic drugs. This suggests that this specific combination is not a commonly employed method in the field of chiral resolution.

However, the principles of enantiomeric separation via diastereomeric salt formation are well-established and widely practiced in pharmaceutical development and research. This application note will, therefore, provide a detailed, generalized protocol for the enantiomeric separation of a racemic basic drug using a chiral acid resolving agent, exemplified by mandelic acid. This approach is analogous to the hypothetical use of "this compound," where mandelic acid would serve as the chiral resolving component. Researchers and scientists can adapt this methodology to screen various chiral resolving agents, potentially including derivatives of antipyrine and mandelic acid, for their specific applications.

Introduction to Chiral Resolution

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the separation of racemic mixtures into their constituent enantiomers is a critical step in drug development to ensure safety and efficacy.

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this separation technique lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinct physicochemical properties.

-

(R,S)-Drug + (R)-Resolving Agent → (R)-Drug-(R)-Resolving Agent + (S)-Drug-(R)-Resolving Agent

The resulting diastereomeric salts, (R,R) and (S,R), can then be separated based on differences in their solubility in a particular solvent system. Once separated, the individual enantiomers of the drug can be recovered by breaking the salt, typically by treatment with an acid or a base.

Generalized Experimental Protocol for Enantiomeric Separation of a Racemic Basic Drug using a Chiral Acid Resolving Agent

This protocol outlines the key steps for the enantiomeric resolution of a racemic basic drug using a generic chiral acid resolving agent, such as (R)- or (S)-mandelic acid.

Materials and Equipment

-

Racemic basic drug

-

Chiral resolving agent (e.g., (R)-mandelic acid or (S)-mandelic acid)

-

Selection of solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

-

Acid for salt breaking (e.g., 2M HCl)

-

Base for neutralization (e.g., 2M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware (beakers, flasks, crystallizing dishes)

-

Magnetic stirrer and hot plate

-

Filtration apparatus (Buchner funnel, vacuum flask)

-

Rotary evaporator

-

Analytical instrumentation for purity and enantiomeric excess determination (e.g., HPLC with a chiral column, polarimeter)

Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric separation of a racemic drug via diastereomeric salt formation.

Caption: General workflow for enantiomeric separation.

Step-by-Step Procedure

-

Solvent Screening: The success of the resolution is highly dependent on the choice of solvent. A screening of various solvents should be performed to identify a system where the two diastereomeric salts exhibit a significant difference in solubility.

-

Formation of Diastereomeric Salts:

-

Dissolve equimolar amounts of the racemic basic drug and the chiral resolving agent (e.g., (R)-mandelic acid) in a minimal amount of the chosen heated solvent.

-

Stir the solution until all solids are dissolved.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

-

The less soluble diastereomer will crystallize out of the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

The filtrate contains the more soluble diastereomer.

-

-

Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the crystallized salt, perform one or more recrystallizations from the same or a different solvent system.

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Add a base (e.g., 2M NaOH) to neutralize the chiral resolving agent and liberate the free base of the drug enantiomer.

-

Extract the liberated enantiomer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the pure enantiomer.

-

-

Recovery of the Other Enantiomer (from the filtrate): The other enantiomer can be recovered from the filtrate from step 3 by a similar process of solvent evaporation, followed by treatment with a base and extraction.

-

Determination of Enantiomeric Excess (e.e.): The enantiomeric purity of the separated products should be determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. Polarimetry can also be used to measure the optical rotation.

Data Presentation

The quantitative results of a successful resolution can be summarized in a table for clear comparison. The following is a template table with hypothetical data for the resolution of a racemic drug, "Racemic Drug X," using (R)-mandelic acid.

| Parameter | Diastereomeric Salt 1 (Crystallized) | Diastereomeric Salt 2 (from Filtrate) | Recovered Enantiomer 1 | Recovered Enantiomer 2 |

| Yield (%) | 45 | 50 | 40 | 42 |

| Melting Point (°C) | 155-157 | 140-143 | 110-112 | 109-111 |

| Diastereomeric Excess (d.e.) (%) | >98 | 90 | N/A | N/A |

| Enantiomeric Excess (e.e.) (%) | N/A | N/A | >99 | 92 |

| Specific Rotation [α] | +25.5° | -10.2° | +35.8° | -32.5° |

Note: The values presented are for illustrative purposes only and will vary depending on the specific drug and resolving agent.

Logical Relationship of Key Steps in Chiral Resolution

The following diagram illustrates the logical progression and decision-making process involved in developing a chiral resolution protocol.

Caption: Decision-making flowchart for chiral resolution.

Conclusion

While the specific use of this compound for enantiomeric separation is not documented, the principles of diastereomeric salt formation provide a powerful and versatile tool for obtaining single enantiomers of racemic drugs. The generalized protocol presented here serves as a foundational guide for researchers to develop and optimize chiral resolution methods for their specific compounds of interest. Success in this endeavor relies on systematic screening of resolving agents and crystallization solvents, coupled with careful analytical monitoring of diastereomeric and enantiomeric purity at each stage.

Antipyrine mandelate in the resolution of beta-blockers

Application Note: Chiral Resolution of β-Blockers

Introduction

β-adrenergic antagonists, or β-blockers, are a critical class of pharmaceuticals primarily prescribed for cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Many β-blockers are chiral compounds and are often administered as racemic mixtures. However, the enantiomers of these drugs can exhibit significantly different pharmacological and toxicological profiles. For instance, in the case of propranolol, the (S)-(-)-enantiomer is responsible for the majority of the β-blocking activity, being up to 100 times more potent than the (R)-(+)-enantiomer.[2] This stereoselectivity in action underscores the importance of chiral resolution in the development, quality control, and clinical use of β-blocker medications.

While the query specified the use of antipyrine mandelate as a resolving agent, a review of the available scientific literature did not yield specific examples of its application in the resolution of β-blockers. Therefore, this document provides a detailed overview and protocols for the chiral resolution of a representative β-blocker, propranolol, using well-established high-performance liquid chromatography (HPLC) methods with chiral stationary phases (CSPs).

Principle of Chiral Resolution by HPLC

Chiral resolution by HPLC is a powerful technique used to separate enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric relationship with the individual enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most successful for the resolution of β-blockers.[3]

Experimental Protocols

Protocol 1: Chiral Separation of Propranolol using a Polysaccharide-Based Chiral Stationary Phase

This protocol is adapted from a validated method for the enantiomeric separation of propranolol in pharmaceutical formulations.[4][5]

Objective: To separate and quantify the (R)- and (S)-enantiomers of propranolol using HPLC with a chiral stationary phase.

Materials:

-